molecular formula C25H23N5O2S2 B455051 (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512810-80-9

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B455051
CAS No.: 512810-80-9
M. Wt: 489.6g/mol
InChI Key: HKEIOOONXBMPJD-UDWIEESQSA-N
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Description

This compound, (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, is a sophisticated chemical tool designed for probing complex biological pathways in academic and pharmaceutical research. Its structure is based on a thiazolo[3,2-a]pyrimidine scaffold, a privileged heterocyclic system known to interact with a range of kinase ATP-binding sites source . The molecule's strategic decoration with a 1,3-dimethylpyrazole, a thiophene ring, and an o-tolyl carboxamide group suggests its potential application as a potent and selective inhibitor for specific protein kinases involved in signal transduction cascades. Researchers can utilize this compound to investigate the role of particular kinases in disease models, particularly in oncology and inflammatory diseases, where kinase dysregulation is a common driver source . The (E)-configured exocyclic double bond at the 2-position is a critical structural feature that likely locks the molecule into a specific bioactive conformation, enhancing its affinity and selectivity for the intended target. This reagent is intended for use in high-throughput screening assays, enzymatic activity studies, and structure-activity relationship (SAR) campaigns to develop novel therapeutic candidates.

Properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2/c1-14-8-5-6-9-18(14)27-23(31)21-16(3)26-25-30(22(21)19-10-7-11-33-19)24(32)20(34-25)12-17-13-29(4)28-15(17)2/h5-13,22H,1-4H3,(H,27,31)/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEIOOONXBMPJD-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CN(N=C5C)C)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CN(N=C5C)C)/S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of bioactive molecules characterized by their complex structure and potential therapeutic applications. This article reviews its biological activities, synthesis, and relevant case studies.

Structural Characteristics

The compound features a thiazolo-pyrimidine core fused with a pyrazole moiety, which is known for its pharmacological significance. The presence of substituents such as thiophene and o-tolyl enhances its biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, thiazole and pyrazole derivatives have been shown to exhibit significant antibacterial effects against various pathogens. In vitro evaluations revealed that derivatives similar to our compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Derivatives

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal
130.30Bactericidal

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiazolo-pyrimidine derivatives have been extensively studied. For example, compounds derived from similar scaffolds exhibited potent antitumor activity in glioblastoma cell lines, with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.

Case Study: Cytotoxicity in Tumor Cell Lines
A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. Among the tested compounds, several demonstrated IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit critical enzymes involved in bacterial resistance mechanisms. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests that the compound may serve as a lead in developing new antibiotics or antiprotozoal agents.

The biological activity of the compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and π-stacking interactions facilitated by its aromatic rings. Molecular docking studies have indicated favorable binding affinities with target proteins involved in microbial resistance pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and selected analogs:

Compound Position 2 Substituent Position 5 Substituent Position 6 Substituent Key References
Target Compound (1,3-Dimethyl-1H-pyrazol-4-yl)methylene Thiophen-2-yl N-(o-Tolyl)carboxamide
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene Phenyl Ethyl carboxylate
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Methoxycarbonyl)methylene 4-Chlorophenyl Ethyl carboxylate

Key Observations :

  • Position 2 : The target compound’s pyrazolylmethylene group (electron-rich due to dimethyl substitution) contrasts with benzylidene (e.g., trimethoxy or fluoro-substituted) or carbonyl-containing groups in analogs. This likely enhances π-π stacking interactions and metabolic stability .
  • Position 6 : The carboxamide moiety (vs. ester in analogs) may increase hydrogen-bonding capacity and bioavailability .
Crystallographic and Conformational Analysis
  • Target Compound: No direct crystallographic data are available, but analogs (e.g., ) show a puckered pyrimidine ring (flattened boat conformation) with deviations of ~0.224 Å from planarity. The dihedral angle between the thiazolo-pyrimidine core and aryl substituents (e.g., 80.94° in ) suggests steric and electronic modulation of molecular packing.
  • Hydrogen Bonding : Carboxamide derivatives (like the target) are expected to form stronger C=O···H–N/C interactions than ester analogs, which rely on weaker C–H···O bonds for crystal stabilization .
Pharmacological Implications

While bioactivity data for the target compound are sparse, structurally related compounds provide insights:

  • Thiophene vs. Phenyl : Thiophene-containing analogs show enhanced activity against tyrosine kinases due to sulfur’s electronegativity and polarizability .
  • Carboxamide vs. Ester : Carboxamides generally exhibit improved membrane permeability and target affinity compared to esters, as seen in kinase inhibitors .

Q & A

Basic: What are the standard synthetic protocols and characterization methods for this thiazolo[3,2-a]pyrimidine derivative?

Answer:
Synthesis typically involves intramolecular cyclization or condensation reactions . For example:

  • Step 1 : React a thioxo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with a substituted aldehyde (e.g., 1,3-dimethylpyrazole-4-carbaldehyde) under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using ¹H/¹³C NMR spectroscopy (e.g., characteristic olefinic proton signals at δ 7.2–7.8 ppm for the (E)-configured exocyclic double bond) .
  • Step 3 : Purify via recrystallization from ethyl acetate/ethanol mixtures .

Basic: What key parameters optimize the yield of this compound during synthesis?

Answer:
Critical parameters include:

  • Temperature : Prolonged reflux (~8–10 hours at 110–120°C) ensures complete cyclization .
  • Catalysts : Sodium acetate facilitates Knoevenagel condensation by deprotonating active methylene groups .
  • Solvent systems : Glacial acetic acid enhances electrophilicity of the aldehyde, while anhydrous conditions minimize hydrolysis .

Advanced: How can X-ray crystallography resolve the stereochemical and supramolecular features of this compound?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) .
  • Key findings : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane). Dihedral angles between fused rings (e.g., 80.94° for thiazole-pyrimidine vs. benzene) reveal steric effects .
  • Hydrogen bonding : Analyze C–H···O interactions (e.g., R₂²(8) graph sets) to explain crystal packing .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Substituent effects : Replace the thiophen-2-yl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance antimicrobial activity. Conversely, 4-hydroxyphenyl groups improve solubility but reduce metabolic stability .
  • Bioassays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Correlate activity with logP values to assess lipophilicity .

Advanced: How should researchers address contradictions in biological activity data across analogues?

Answer:

  • Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., substituent electronic effects vs. steric bulk). Use response surface methodology (RSM) to optimize reaction conditions .
  • Data validation : Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .

Advanced: What role do non-covalent interactions play in the supramolecular assembly of this compound?

Answer:

  • Graph set analysis : Identify D(2,2) motifs from C–H···O/N interactions to map hydrogen-bonding networks .
  • π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings (e.g., pyrazole and thiophene) to assess stacking contributions .
  • Solvent effects : Polar solvents (e.g., DMF) disrupt weak interactions, leading to polymorphic variations .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethyl acetate/ethanol (3:2 v/v) to remove unreacted aldehydes or byproducts .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) for challenging separations .

Advanced: How can computational methods predict the E/Z configuration of the exocyclic double bond?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level. Compare experimental vs. computed NMR chemical shifts (Δδ < 0.1 ppm confirms E-configuration) .
  • Hirshfeld surface analysis : Quantify close contacts (e.g., H···H, C···O) to validate crystallographic data .

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